molecular formula C33H36N2O11 B127888 N-(3-Pyridylmethyl)dihydroepidoxorubicin CAS No. 145785-63-3

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Katalognummer B127888
CAS-Nummer: 145785-63-3
Molekulargewicht: 636.6 g/mol
InChI-Schlüssel: WALUPLQPGQZNOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Pyridylmethyl)dihydroepidoxorubicin, also known as PDE, is a synthetic derivative of the chemotherapeutic drug doxorubicin. PDE is a potent antitumor agent that has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

N-(3-Pyridylmethyl)dihydroepidoxorubicin has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(3-Pyridylmethyl)dihydroepidoxorubicin is effective against a wide range of cancer types, including breast, lung, colon, and liver cancer. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to overcome multidrug resistance in cancer cells.

Wirkmechanismus

The mechanism of action of N-(3-Pyridylmethyl)dihydroepidoxorubicin is similar to that of doxorubicin. N-(3-Pyridylmethyl)dihydroepidoxorubicin intercalates into DNA and inhibits DNA synthesis, leading to cell death. N-(3-Pyridylmethyl)dihydroepidoxorubicin also generates reactive oxygen species (ROS), which further contribute to the cytotoxic effect.
Biochemical and Physiological Effects
N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-Pyridylmethyl)dihydroepidoxorubicin also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-Pyridylmethyl)dihydroepidoxorubicin has several advantages for lab experiments. It is easily synthesized and has a well-established mechanism of action. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to be effective against a wide range of cancer types. However, N-(3-Pyridylmethyl)dihydroepidoxorubicin has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for N-(3-Pyridylmethyl)dihydroepidoxorubicin research. One area of research is the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs with improved solubility and stability. Another area of research is the investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs to enhance its efficacy. Additionally, the potential use of N-(3-Pyridylmethyl)dihydroepidoxorubicin in targeted drug delivery systems is an area of interest for future research.
Conclusion
In conclusion, N-(3-Pyridylmethyl)dihydroepidoxorubicin is a promising antitumor agent that has shown efficacy against a wide range of cancer types. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established, and its mechanism of action has been extensively studied. N-(3-Pyridylmethyl)dihydroepidoxorubicin has minimal toxicity to normal cells and has several advantages for lab experiments. Future research directions include the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs and investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs.

Synthesemethoden

The synthesis of N-(3-Pyridylmethyl)dihydroepidoxorubicin involves the reaction of doxorubicin with pyridine-3-carboxaldehyde. The resulting compound is then reduced with sodium borohydride to yield N-(3-Pyridylmethyl)dihydroepidoxorubicin. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established and has been reported in several scientific publications.

Eigenschaften

CAS-Nummer

145785-63-3

Produktname

N-(3-Pyridylmethyl)dihydroepidoxorubicin

Molekularformel

C33H36N2O11

Molekulargewicht

636.6 g/mol

IUPAC-Name

9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3

InChI-Schlüssel

WALUPLQPGQZNOB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O

Synonyme

N-(3-pyridylmethyl)dihydroepidoxorubicin
YM 4
YM-4
YM4 doxorubicin analog

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.